molecular formula C7H6N4S B125466 1-Phenyltetrazole-5-thiol CAS No. 86-93-1

1-Phenyltetrazole-5-thiol

Cat. No.: B125466
CAS No.: 86-93-1
M. Wt: 178.22 g/mol
InChI Key: GGZHVNZHFYCSEV-UHFFFAOYSA-N
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Description

1-Phenyltetrazole-5-thiol is a chemical compound with the molecular formula C₇H₆N₄S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom. This compound is known for its white to off-white crystalline appearance and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Phenyltetrazole-5-thiol (PTT), also known as 1-Phenyl-1H-tetrazole-5-thiol, is primarily targeted towards metals such as steel and aluminum . It acts as a corrosion inhibitor, preventing the degradation and wear of these metals in various environments .

Mode of Action

PTT interacts with its targets through a process known as adsorption . This involves the formation of a protective film on the surface of the metal, which prevents corrosive substances from coming into direct contact with the metal . The electrochemical results showed that PTT was a mixed organic inhibitor, which could retard charge transfer impedance, and slowed down the corrosion rate of steel .

Biochemical Pathways

This layer prevents the interaction of the metal with corrosive substances, thereby inhibiting the process of corrosion .

Pharmacokinetics

It is known that the compound is used in solution form for its anti-corrosion properties .

Result of Action

The primary result of PTT’s action is the inhibition of corrosion in metals . Specifically, the highest inhibition efficiency was 95.1% when the added PTT dose was 2 mM . This makes it an effective and reliable alternative for conventional and toxic corrosion inhibitors .

Action Environment

The efficacy and stability of PTT can be influenced by environmental factors such as the concentration of the PTT solution and the presence of corrosive substances . For example, PTT has been shown to be an effective inhibitor of aluminum corrosion in a 1M HCl solution .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyltetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of sodium azide with allyl isothiocyanate in the presence of zinc chloride in acetonitrile. The mixture is heated to boiling (80°C) and stirred for an hour. The solvent is then removed under vacuum, and the residue is treated with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

1-Phenyltetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: It participates in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Cyclization Conditions: Acidic or basic catalysts, elevated temperatures.

Major Products:

    Disulfides: Formed through oxidation.

    Thiols: Result from reduction.

    Substituted Tetrazoles: Produced via substitution reactions.

    Heterocycles: Generated through cyclization

Scientific Research Applications

1-Phenyltetrazole-5-thiol has diverse applications in scientific research:

Comparison with Similar Compounds

1-Phenyltetrazole-5-thiol is unique due to its specific structure and reactivity. Similar compounds include:

    1-Phenyl-1H-tetrazole-5-thione: Shares a similar tetrazole ring but differs in the presence of a thione group instead of a thiol group.

    5-Mercapto-1-phenyltetrazole: Another tetrazole derivative with a mercapto group, used in similar applications.

    1-Phenyl-5-mercapto-1,2,3,4-tetrazole: A closely related compound with comparable chemical properties

These compounds share similar reactivity patterns but differ in their specific applications and effectiveness in various reactions.

Properties

IUPAC Name

1-phenyl-2H-tetrazole-5-thione
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InChI

InChI=1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12)
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InChI Key

GGZHVNZHFYCSEV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
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Related CAS

15052-19-4 (hydrochloride salt), 20389-38-2 (silver salt)
Record name 1-Phenyl-5-mercaptotetrazole
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DSSTOX Substance ID

DTXSID1052589
Record name 1-Phenyltetrazole-5-thiol
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Molecular Weight

178.22 g/mol
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Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 1-Phenyl-5-mercaptotetrazole
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CAS No.

86-93-1
Record name 1-Phenyl-5-mercaptotetrazole
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Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-
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Record name 1-PHENYL-2-TETRAZOLINE-5-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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